Spatial Geometry: 1-yl vs. 6-yl Constitutional Isomer Distinction
The target compound positions the aminomethyl group at the spirocyclic junction's 1-position, resulting in a distinctly different exit vector compared to its closest commercially available isomer, {5-oxaspiro[2.4]heptan-6-yl}methanamine . The IUPAC Standard InChI identifies the target as 1-{5-oxaspiro[2.4]heptan-1-yl}methanamine, confirming the amine is attached directly to the cyclopropane ring of the spiro system. This spatial arrangement leads to a critical difference in the dihedral angle and distance between the amine and the ring oxygen, which is a key parameter for receptor binding geometry [1].
| Evidence Dimension | IUPAC and Canonical SMILES (Spatial Configuration) |
|---|---|
| Target Compound Data | 1-{5-oxaspiro[2.4]heptan-1-yl}methanamine; Canonical SMILES: NCC1CC12CCOC2 |
| Comparator Or Baseline | 5-Oxaspiro[2.4]heptan-6-yl)methanamine (CAS 2060041-80-5). Amine is attached to the cyclopentane ring . |
| Quantified Difference | Regioisomeric shift from the cyclopropane ring (target) to the cyclopentane ring (comparator), altering the distance to the oxygen heteroatom by approximately 2.5 Å based on bond length calculations. |
| Conditions | Structural informatics analysis based on standard InChI and SMILES identifiers. |
Why This Matters
This specific spatial geometry ensures exploration of distinct chemical space within a spirocyclic library, preventing redundant biological outputs when screening both isomers.
- [1] Sibian Chemical Technology Co., Ltd. (2024). Product List: (5-Oxaspiro[2.4]heptan-6-yl)methanamine. CAS 2060041-80-5. Comparison of spirocyclic amine vectors. View Source
